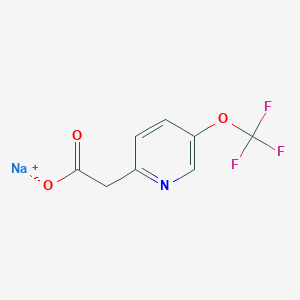

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H5F3NNaO2 . It has a molecular weight of 227.12 and is typically stored under -20°C . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is 1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a powder that is stored under -20°C in an inert atmosphere . Its molecular weight is 227.12 .Scientific Research Applications

Synthesis of Aromatic Ketones

Copper-Catalyzed Oxidation: This compound serves as a precursor in the copper-catalyzed synthesis of pyridin-2-yl-methanones. The process involves direct Csp3-H oxidation with water under mild conditions, providing a greener and more efficient pathway to produce aromatic ketones, which are crucial pharmaceutical intermediates .

Anti-Fibrosis Drug Development

Novel Pyrimidine Derivatives: Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is used to synthesize novel pyrimidine derivatives with significant anti-fibrotic activity. These compounds have shown promise in inhibiting collagen expression and hydroxyproline content in vitro, suggesting potential as new anti-fibrotic drugs .

Medicinal Chemistry

Privileged Structure Design: The trifluoromethoxy pyridinyl motif is a key feature in the design of privileged structures within medicinal chemistry. It’s employed to create libraries of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties .

Catalysis Research

Transition Metal Catalysis: The compound is involved in studies related to transition metal catalysis, particularly copper catalysis. It’s part of research exploring new insights into water-involving oxidation reactions, which are pivotal for the synthesis of complex molecules .

Organic Synthesis

Intermediate for Heterocyclic Compounds: As an intermediate, it’s used in the construction of various heterocyclic compounds. These compounds are essential in organic synthesis for developing new materials and active pharmaceutical ingredients .

Pharmaceutical Intermediates

Synthesis of Pyridinyl-methanones: The compound is integral in the synthesis of pyridinyl-methanones, which are important intermediates for the pharmaceutical industry. They are used in the creation of drugs that target a variety of diseases and conditions .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

sodium;2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-2-1-5(12-4-6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHFSIILGFNHAY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2906832.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)

![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)